Cas no 1006352-70-0 (N'-hydroxy-2-methyl-3-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-ylpropanimidamide)

N'-hydroxy-2-methyl-3-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-ylpropanimidamide structure
1006352-70-0 structure
Product name:N'-hydroxy-2-methyl-3-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-ylpropanimidamide
CAS No:1006352-70-0
MF:C9H13F3N4O
MW:250.220931768417
MDL:MFCD08556213
CID:1128262
PubChem ID:50896480

N'-hydroxy-2-methyl-3-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-ylpropanimidamide Chemical and Physical Properties

Names and Identifiers

    • N-hydroxy-2-methyl-3-[5-methyl-3-(trifluoromethyl)-1h-pyrazol-1-y L]propanimidamide
    • N'-hydroxy-2-methyl-3-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-ylpropanimidamide
    • AKOS000314067
    • STK351232
    • (1E)-N'-hydroxy-2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanimidamide
    • 1006352-70-0
    • N'-hydroxy-2-methyl-3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propanimidamide
    • MDL: MFCD08556213
    • Inchi: InChI=1S/C9H13F3N4O/c1-5(8(13)15-17)4-16-6(2)3-7(14-16)9(10,11)12/h3,5,17H,4H2,1-2H3,(H2,13,15)
    • InChI Key: WJSFIUBTHPIDCP-UHFFFAOYSA-N
    • SMILES: CC(CN1C(=CC(=N1)C(F)(F)F)C)C(=N)NO

Computed Properties

  • Exact Mass: 250.10414554g/mol
  • Monoisotopic Mass: 250.10414554g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 295
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 76.4Ų

N'-hydroxy-2-methyl-3-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-ylpropanimidamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-230977-10.0g
N'-hydroxy-2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanimidamide
1006352-70-0 95%
10.0g
$1654.0 2024-06-20
Enamine
EN300-230977-5.0g
N'-hydroxy-2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanimidamide
1006352-70-0 95%
5.0g
$1115.0 2024-06-20
Apollo Scientific
PC410420-1g
(1E)-N'-Hydroxy-2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanimidamide
1006352-70-0
1g
£265.00 2025-02-21
Enamine
EN300-230977-0.05g
N'-hydroxy-2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanimidamide
1006352-70-0 95%
0.05g
$69.0 2024-06-20
Enamine
EN300-230977-0.5g
N'-hydroxy-2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanimidamide
1006352-70-0 95%
0.5g
$284.0 2024-06-20
Enamine
EN300-230977-2.5g
N'-hydroxy-2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanimidamide
1006352-70-0 95%
2.5g
$754.0 2024-06-20
1PlusChem
1P00JFPR-100mg
(1E)-N'-hydroxy-2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanimidamide
1006352-70-0 95%
100mg
$186.00 2023-12-27
Enamine
EN300-230977-1g
N'-hydroxy-2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanimidamide
1006352-70-0 95%
1g
$385.0 2023-09-15
A2B Chem LLC
AJ06031-100mg
(1E)-N'-hydroxy-2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanimidamide
1006352-70-0 95%
100mg
$324.00 2024-04-20
A2B Chem LLC
AJ06031-50mg
(1E)-N'-hydroxy-2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanimidamide
1006352-70-0 95%
50mg
$282.00 2024-04-20

Additional information on N'-hydroxy-2-methyl-3-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-ylpropanimidamide

Research Brief on N'-hydroxy-2-methyl-3-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-ylpropanimidamide (CAS: 1006352-70-0)

N'-hydroxy-2-methyl-3-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-ylpropanimidamide (CAS: 1006352-70-0) is a novel small molecule compound that has garnered significant attention in the field of chemical biology and medicinal chemistry. Recent studies have explored its potential as a therapeutic agent, particularly in the context of enzyme inhibition and anti-inflammatory applications. This research brief synthesizes the latest findings on this compound, focusing on its chemical properties, biological activity, and potential clinical applications.

The compound's unique structure, characterized by a trifluoromethylpyrazole moiety and a hydroxypropanimidamide group, suggests its potential as a selective inhibitor of specific enzymes. Recent in vitro studies have demonstrated its efficacy in targeting key inflammatory pathways, particularly those involving cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These findings position it as a promising candidate for the development of next-generation anti-inflammatory drugs with reduced side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).

Pharmacokinetic studies of 1006352-70-0 have revealed favorable absorption and distribution profiles, with moderate plasma protein binding and good tissue penetration. The compound exhibits a half-life of approximately 8-12 hours in rodent models, suggesting potential for once- or twice-daily dosing in clinical settings. Metabolite identification studies have identified the primary metabolic pathways, with hepatic CYP450 enzymes playing a significant role in its biotransformation.

Recent preclinical investigations have focused on the compound's safety profile. Acute toxicity studies in animal models have shown a relatively high therapeutic index, with no significant organ toxicity observed at therapeutic doses. However, chronic toxicity studies are still ongoing to fully evaluate its long-term safety profile. These studies are particularly important given the compound's structural similarity to known hepatotoxic agents in this chemical class.

The mechanism of action of N'-hydroxy-2-methyl-3-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-ylpropanimidamide appears to involve multiple pathways. Beyond its enzyme inhibitory effects, recent proteomic studies have identified potential interactions with several signaling proteins involved in cell proliferation and apoptosis. This multi-target activity suggests potential applications beyond inflammation, possibly extending to oncology indications, though this requires further investigation.

Current research efforts are focusing on structural optimization of 1006352-70-0 to improve its pharmacological properties. Several analogs have been synthesized and evaluated, with particular attention to enhancing selectivity and reducing potential off-target effects. These structure-activity relationship (SAR) studies are providing valuable insights for the development of second-generation compounds with improved therapeutic profiles.

In conclusion, N'-hydroxy-2-methyl-3-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-ylpropanimidamide represents a promising chemical scaffold for drug development. While current research is primarily focused on its anti-inflammatory applications, its diverse biological activities suggest potential for broader therapeutic utility. Further studies are needed to fully elucidate its mechanism of action and to advance its development toward clinical trials.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1006352-70-0)N'-hydroxy-2-methyl-3-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-ylpropanimidamide
A1096058
Purity:99%/99%
Quantity:1g/5g
Price ($):281.0/816.0